Xenyhexenic Acid

Hypolipidemic Hypercholesterolemia In Vivo Pharmacology

Xenyhexenic Acid is a synthetic biphenylalkenoic acid derivative (C18H18O2) historically developed as a lipid metabolism regulator. Unlike structurally similar NSAIDs like Felbinac, its extended alkenoic acid side chain grants unique, historically documented hypolipidemic properties. This compound is exclusively for use as an authentic reference standard to validate historical assays (e.g., Triton WR-1339 model) or as a specific comparator in medicinal chemistry SAR studies. Procuring our verified standard ensures experimental reproducibility when replicating legacy patent literature, a critical step not possible with generic biphenylacetic acid analogs due to a complete absence of modern comparative data.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 447465-23-8
Cat. No. B10860012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenyhexenic Acid
CAS447465-23-8
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+
InChIKeyZVRCODPBROUJIT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xenyhexenic Acid (CAS 447465-23-8): Chemical Identity and Baseline Profile


Xenyhexenic acid, also referenced by the CAS 964-82-9 and the development code CV-57533, is a synthetic biphenylalkenoic acid derivative with the molecular formula C18H18O2 [1]. Its structure features a biphenyl group linked to a 4-hexenoic acid chain [2]. Historically, it was classified as a lipid metabolism regulator and investigated for its hypolipidemic properties . The compound is recognized in the FDA's Unique Ingredient Identifier (UNII) system (UNII: 4293LHY68W), confirming its status as a defined chemical substance, though this does not imply any regulatory approval for therapeutic use [1].

The Risk of Generic Substitution: Why Xenyhexenic Acid (447465-23-8) Is Not Interchangeable with Other Biphenylacetic Acid Derivatives


Xenyhexenic acid's specific activity profile cannot be assumed or extrapolated from structurally similar molecules like the NSAID felbinac (4-biphenylacetic acid) or its 2-(4-biphenylyl)-propionic acid analog. While sharing a biphenyl core, the length and nature of the alkenoic acid side chain are critical for determining both potency and biological target [1]. Historical literature explicitly notes that even minor structural changes, such as those between xenyhexenic acid and other p-biarylacetic acids (e.g., namoxyrate), result in distinct lipid-modulating effects [2]. Crucially, there is a complete absence of modern quantitative data (e.g., IC50, Ki, or in vivo efficacy) for xenyhexenic acid to enable any evidence-based comparison . This lack of data itself is the primary reason generic substitution is not a scientifically valid option; the compound's specific behavior remains undefined by contemporary standards.

Quantitative Differentiation of Xenyhexenic Acid (447465-23-8) from Analogs: An Evidence-Based Assessment


Lipid-Modulating Activity: In Vivo Hypolipidemic Effect in the Triton WR-1339 Rat Model

Xenyhexenic acid, identified as 2-(4-biphenylyl)-4-hexenoic acid, was demonstrated to lower hypercholesterolemia and hyperlipemia in rats induced by Triton WR-1339 [1]. The patent literature confirms this compound's specific utility in this classic model of induced dyslipidemia, distinguishing it from structurally similar compounds that may not exhibit the same in vivo effect [1].

Hypolipidemic Hypercholesterolemia In Vivo Pharmacology

Biological Activity Profile: Target Engagement and Selectivity Data

A comprehensive search of the scientific literature and authoritative databases reveals a critical data gap. There are no publicly available in vitro IC50, EC50, or Ki values for Xenyhexenic acid against any specific biological target (e.g., HMG-CoA reductase, PPARs, COX enzymes) . Consequently, no comparative assessment of potency or selectivity against potential molecular targets can be made. The lack of these foundational data points is a key differentiator in a procurement context, as it indicates a high-risk, poorly characterized reagent compared to well-validated alternatives.

Target Identification Mechanism of Action Selectivity

Potential Application Scenarios for Xenyhexenic Acid (447465-23-8) Based on Existing Evidence


Use as a Positive Control in Historical Triton WR-1339-Induced Hyperlipidemia Models

Xenyhexenic acid may be procured specifically as a reference standard or positive control when replicating or validating experiments based on the original patent literature [1]. In studies using the Triton WR-1339 rat model of acute hyperlipidemia, this compound can serve as an internal benchmark to confirm assay sensitivity and ensure the experimental system is capable of detecting a hypolipidemic response [1].

Structure-Activity Relationship (SAR) Reference Compound for Biphenylalkenoic Acids

Given its historical significance as a member of the p-biarylacetic acid class with a specific lipid-modulating claim [2], xenyhexenic acid can be used as a reference compound in medicinal chemistry SAR studies. It serves as a specific point of comparison for researchers designing and synthesizing new biphenyl-based molecules intended to modulate lipid metabolism or related pathways.

Chemical Standard for Analytical Method Development and Validation

Due to its well-defined chemical structure and availability, Xenyhexenic Acid can be procured as a reference standard for developing and validating analytical chemistry methods, such as HPLC or LC-MS assays . This application is independent of its biological activity and relies solely on its identity as a defined chemical entity (UNII: 4293LHY68W) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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